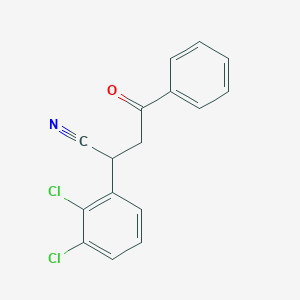![molecular formula C24H20F3NOS B2551676 1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one CAS No. 866049-20-9](/img/structure/B2551676.png)
1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfanyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol or a disulfide compound.
Final Coupling Reactions: The phenyl and methylphenyl groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets[3][3].
類似化合物との比較
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: This compound shares the trifluoromethyl and methylphenyl groups but has a different core structure.
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: Similar in having the trifluoromethyl and methylphenyl groups but differs in the functional groups and overall structure.
Uniqueness: 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one is unique due to the combination of its azetidinone core, trifluoromethyl group, and sulfanyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
特性
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NOS/c1-16-10-12-19(13-11-16)28-22(17-6-3-2-4-7-17)21(23(28)29)15-30-20-9-5-8-18(14-20)24(25,26)27/h2-14,21-22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPSXGCDAIGLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![methyl 3-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate](/img/structure/B2551601.png)
![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)
![5-ethyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)
![6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2551606.png)





![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)
